molecular formula C30H26D6F6N4O2 B1191704 Netupitant N-oxide D6

Netupitant N-oxide D6

Cat. No. B1191704
M. Wt: 600.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Netupitant N-oxide D6 is the deuterium labeled Netupitant N-oxide, which is a metabolite of Netupitant.

Scientific Research Applications

Pharmacokinetics and Metabolism of Netupitant

  • Study Overview: A comprehensive analysis of the pharmacokinetics, metabolism, and excretion of Netupitant was conducted. The study focused on understanding how Netupitant is absorbed, distributed, metabolized, and eliminated in the body.
  • Key Findings: Netupitant is rapidly absorbed and primarily eliminated via feces, with minimal urinary excretion. It undergoes extensive metabolism to form phase I and II metabolites. The primary metabolites include M1 (N-demethylated Netupitant), M2 (Netupitant N-oxide), and M3 (monohydroxy Netupitant), which are significant in terms of plasma exposure (Giuliano et al., 2012).

Simulation of Oxidative Metabolization

  • Study Overview: This study aimed to simulate the oxidative metabolization of Netupitant, particularly focusing on the redox behavior of this neurokinin-1 receptor antagonist.
  • Key Insights: Using an electrochemically driven method, the study successfully mimicked enzyme-mediated reactions in the liver. This method could identify unknown metabolites that might be associated with Netupitant's effects or potential therapeutic indications (Chira et al., 2021).

Enhanced Delivery of Netupitant

  • Research Focus: A study was conducted to enhance the water solubility of Netupitant, which is crucial for its effective delivery and therapeutic efficacy.
  • Findings: By loading Netupitant into methoxy poly (ethylene glycol)-poly (lactic acid) nanoparticles, its water solubility was significantly increased, which is vital for developing more effective drug formulations (Wang et al., 2019).

Netupitant in Chemotherapy-induced Nausea and Vomiting (CINV) Prevention

  • Objective: Research was conducted to evaluate the safety and efficacy of Netupitant in preventing chemotherapy-induced nausea and vomiting, particularly in combination with other antiemetic agents.
  • Conclusion: The studies confirmed the efficacy of Netupitant in preventing CINV, highlighting its role in combination therapies (Gralla et al., 2014).

Brain Receptor Occupancy and Disposition

  • Study Focus: The brain receptor occupancy and disposition of Netupitant in humans were assessed through imaging and ADME studies.
  • Results: Netupitant exhibited a potent, long-lasting occupancy of NK1 receptors. It is extensively metabolized with primary elimination via the hepatic/biliary route, highlighting its efficient processing in the body (Spinelli et al., 2013).

properties

Molecular Formula

C30H26D6F6N4O2

Molecular Weight

600.63

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.